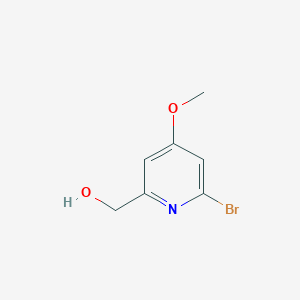

(6-Bromo-4-methoxypyridin-2-yl)methanol

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C7H8BrNO2 |

|---|---|

Peso molecular |

218.05 g/mol |

Nombre IUPAC |

(6-bromo-4-methoxypyridin-2-yl)methanol |

InChI |

InChI=1S/C7H8BrNO2/c1-11-6-2-5(4-10)9-7(8)3-6/h2-3,10H,4H2,1H3 |

Clave InChI |

QYJFXUWLSMDPPN-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=NC(=C1)Br)CO |

Origen del producto |

United States |

Ii. Synthetic Methodologies for 6 Bromo 4 Methoxypyridin 2 Yl Methanol and Its Precursors

Strategic Approaches to Pyridine (B92270) Ring Functionalization

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, dictate the strategies for its functionalization. A variety of methods have been developed to introduce functional groups at specific positions, overcoming challenges of regioselectivity.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgbaranlab.org This technique employs a directing metalating group (DMG), which is typically a Lewis basic moiety that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. baranlab.org

For pyridine derivatives, the methoxy (B1213986) group is an effective DMG. clockss.org In the case of 4-methoxypyridine (B45360), lithiation can be directed to the C-2 position. semanticscholar.org This process often utilizes strong, hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures in anhydrous solvents to prevent unwanted addition to the C=N bond of the pyridine ring. clockss.org The resulting organolithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups in a highly regioselective manner. clockss.orgsemanticscholar.org

For example, the lithiation of 4-methoxypyridine followed by quenching with different electrophiles yields various 2-substituted products, as summarized in the table below.

| Electrophile | Reagent | Product Moiety (E) | Yield (%) | Reference |

| Benzaldehyde | PhCHO | PhCH(OH) | 90 | clockss.org |

| 2-Methoxybenzaldehyde | 2-MeOC₆H₄CHO | 2-MeOC₆H₄CH(OH) | 89 | clockss.org |

| Trimethyl borate | B(OMe)₃ | OH | 65 | clockss.org |

| Iodine | I₂ | I | 76 | clockss.org |

| Cyanogen bromide | BrCN | Br | 67 | clockss.org |

This table illustrates the versatility of directed metalation in functionalizing the 2-position of 4-methoxypyridine.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyridine. libretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com Subsequent elimination of the leaving group restores the aromaticity. youtube.com

The reactivity of halopyridines towards SNAr is highly dependent on the position of the halogen. Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more reactive than those at the 3-position. youtube.com This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho or para positions. youtube.com This principle is crucial for reactions such as alkoxylation, where a halide is displaced by an alkoxide. chemicalbook.com

The introduction of halogen atoms onto a pyridine ring is a key step in the synthesis of many complex derivatives. Regioselective halogenation can be challenging, but several reliable methods exist.

One of the most effective strategies for regiocontrolled halogenation is through a directed metalation-halogenation sequence. As discussed previously, a DMG can direct lithiation to a specific position, and the resulting lithiated intermediate can be quenched with an electrophilic halogen source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, to install a bromine atom with high precision. semanticscholar.orgchemicalbook.com

Another important pathway involves the functionalization of pyridine N-oxides. The N-oxide group activates the pyridine ring for certain transformations and can direct halogenation, providing practical access to various 2-halo-substituted pyridines under mild conditions. nih.gov

For the synthesis of bromopyridines from aminopyridines, the Sandmeyer reaction is a classic and effective method. guidechem.com This reaction involves the diazotization of an aminopyridine with a nitrite (B80452) source in the presence of a hydrohalic acid (like HBr), followed by decomposition of the diazonium salt with a copper(I) bromide catalyst to yield the corresponding brominated pyridine. guidechem.com

The introduction of an alkoxy group, such as the methoxy group in (6-Bromo-4-methoxypyridin-2-yl)methanol, is commonly achieved via nucleophilic aromatic substitution. semanticscholar.orgresearchgate.net This typically involves the reaction of a halopyridine with an alkali metal alkoxide, such as sodium methoxide (B1231860). chemicalbook.com The reaction's success hinges on the presence of the halogen at an activated position (ortho or para to the nitrogen) and often requires elevated temperatures to proceed efficiently. chemicalbook.com For instance, 4-chloropyridine (B1293800) hydrochloride can be readily converted to 4-methoxypyridine by treatment with sodium methoxide. semanticscholar.orgresearchgate.net Similarly, in a more complex substrate like 2-bromo-4-chloropyridine (B1272041), the more reactive 4-chloro substituent can be selectively displaced by methoxide. chemicalbook.com

Synthesis of Key Precursors and Intermediates

The assembly of the final target molecule requires the synthesis of appropriately functionalized pyridine cores. Brominated methoxypyridines are critical intermediates in this context.

The compound 2-bromo-4-methoxypyridine (B110594) is a pivotal precursor for further functionalization. Its synthesis can be accomplished through several distinct routes, highlighting the application of the strategic approaches discussed above.

Route A: Directed Metalation-Bromination of 4-Methoxypyridine This method builds the molecule by first starting with 4-methoxypyridine and then introducing the bromine atom. The process involves the regioselective lithiation at the C-2 position using n-butyllithium (n-BuLi) in the presence of N,N-dimethylethanolamine, followed by quenching the resulting anion with an electrophilic bromine source like 1,2-dibromo-1,1,2,2-tetrachloroethane. chemicalbook.com This approach provides the desired product in good yield. chemicalbook.com

Route B: Nucleophilic Aromatic Substitution on a Dihalopyridine This strategy begins with a pre-halogenated pyridine and introduces the methoxy group. Specifically, 2-bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com The methoxide ion preferentially displaces the chloride at the more activated C-4 position to furnish 2-bromo-4-methoxypyridine. chemicalbook.com

The following table summarizes these two synthetic routes for the preparation of this key intermediate.

| Route | Starting Material | Key Reagents | Conditions | Product | Yield (%) | Reference |

| A | 4-Methoxypyridine | 1. n-BuLi, N,N-dimethylethanolamine2. 1,2-Dibromo-1,1,2,2-tetrachloroethane | Hexane/THF, -78°C to RT | 2-Bromo-4-methoxypyridine | 62 | chemicalbook.com |

| B | 2-Bromo-4-chloropyridine | Sodium methoxide | DMSO, 120°C, 24h | 2-Bromo-4-methoxypyridine | 25 | chemicalbook.com |

This table provides a comparative overview of two synthetic methods for producing the key precursor, 2-bromo-4-methoxypyridine.

These foundational strategies and precursor syntheses provide the necessary chemical toolkit for the eventual construction of more complex targets such as this compound, which would likely involve sequential metalation and functionalization steps on these or related intermediates.

Introduction of the Hydroxymethyl Group (e.g., reduction of aldehyde precursors)

With the 6-bromo-4-methoxypyridine-2-carbaldehyde intermediate in hand, the final step is the reduction of the aldehyde functionality to a primary alcohol. This transformation is typically achieved with high selectivity using a mild reducing agent to avoid unwanted side reactions with the bromo substituent or the pyridine ring. Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this purpose. The reaction is generally conducted in an alcoholic solvent like methanol (B129727) or ethanol, where the hydride anion attacks the electrophilic carbonyl carbon. A subsequent aqueous workup protonates the intermediate alkoxide to yield this compound. This method is favored for its high efficiency and compatibility with various functional groups.

Advanced Synthetic Transformations from this compound

This compound is a valuable building block due to its multiple reactive sites, which allow for a wide range of subsequent chemical modifications.

Chemical Derivatization at the Primary Alcohol Moiety (e.g., oxidation to carbonyls)

The primary alcohol group serves as a versatile point for functionalization, most notably through oxidation. The choice of oxidizing agent dictates the final product. Milder reagents, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC), facilitate the conversion of the alcohol to its corresponding aldehyde, 6-bromo-4-methoxypyridine-2-carbaldehyde. Conversely, the use of stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent leads to the formation of 6-bromo-4-methoxypyridine-2-carboxylic acid. These resulting carbonyl compounds are themselves important intermediates for synthesizing esters, amides, and other derivatives.

Table 1: Oxidation Reactions of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Manganese Dioxide (MnO₂) | 6-bromo-4-methoxypyridine-2-carbaldehyde | Aldehyde |

| Pyridinium Chlorochromate (PCC) | 6-bromo-4-methoxypyridine-2-carbaldehyde | Aldehyde |

| Potassium Permanganate (KMnO₄) | 6-bromo-4-methoxypyridine-2-carboxylic acid | Carboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 6-bromo-4-methoxypyridine-2-carboxylic acid | Carboxylic Acid |

Bromine Functional Group Interconversions (e.g., palladium-catalyzed coupling reactions)

The bromine atom at the 6-position is ideally suited for modification via palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are foundational for building molecular complexity.

Suzuki-Miyaura Coupling : This reaction enables the coupling of the bromo-pyridine with organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. mdpi.com It is a robust method for creating biaryl structures or for attaching alkyl and vinyl groups.

Sonogashira Coupling : This involves the palladium and copper co-catalyzed reaction with a terminal alkyne, providing a direct route to alkynyl-substituted pyridines.

Heck Coupling : This reaction couples the aryl bromide with an alkene, yielding vinyl-substituted pyridines.

These coupling strategies are widely exploited in the fields of medicinal chemistry and materials science. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Reactions at the Bromine Position

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic Acid/Ester | Pd catalyst + Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst + Cu(I) salt | C-C (sp) |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C (sp²) |

Diversification of the Methoxy Substituent

The methoxy group offers another site for chemical diversification. A key transformation is demethylation to produce the corresponding 4-hydroxypyridine (B47283) derivative. This is typically accomplished using reagents like boron tribromide (BBr₃). The resulting hydroxyl group can then be engaged in further reactions, such as O-alkylation with various alkyl halides to generate a library of ether analogues. This modification is useful for fine-tuning properties like solubility and biological activity.

Multi-step Reaction Sequences for Complex Molecule Assembly

The presence of two distinct and orthogonally reactive functional groups—the alcohol and the bromide—makes this compound an excellent scaffold for multi-step synthesis. libretexts.orgresearchgate.net A synthetic strategy might commence with a Suzuki coupling at the bromo position to install a new aryl moiety. mdpi.com Subsequently, the alcohol can be oxidized to an aldehyde, which can then undergo a range of carbonyl chemistry reactions, including Wittig reactions, reductive aminations, or aldol (B89426) condensations, to further elaborate the molecular structure. This stepwise approach is fundamental to the construction of complex target molecules, particularly in the synthesis of pharmaceuticals where substituted pyridine cores are prevalent. For example, scaffolds derived from this compound have been utilized in the development of selective enzyme inhibitors. nih.gov

Iii. Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined ¹H NMR data for (6-Bromo-4-methoxypyridin-2-yl)methanol, including chemical shifts (δ), coupling constants (J), and signal multiplicities, are not available in the searched scientific literature and databases. A theoretical interpretation without actual data would be speculative and would not meet the required standard of scientific accuracy.

Specific ¹³C NMR spectral data for this compound are not publicly available. An accurate assignment of carbon resonances requires experimental spectra.

No information regarding the application of 2D NMR techniques for the structural elucidation of this compound could be found. These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Vibrational Spectroscopy

No experimentally recorded FTIR spectrum or a table of characteristic absorption bands for this compound is available in the public domain.

No experimentally recorded Raman spectrum or a list of characteristic scattering peaks for this compound could be located.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. libretexts.org This precision allows for the calculation of a unique elemental formula, providing unambiguous identification of the compound. nih.gov The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu

For this compound, the molecular formula is established as C₇H₈BrNO₂. The theoretical exact mass (monoisotopic mass) is calculated using the masses of the most stable or abundant isotopes: Carbon (¹²C = 12.00000 Da), Hydrogen (¹H = 1.00783 Da), Bromine (⁷⁹Br = 78.9183 Da), Nitrogen (¹⁴N = 14.0031 Da), and Oxygen (¹⁶O = 15.9949 Da). msu.edu

The calculation is as follows: (7 x 12.00000) + (8 x 1.00783) + (1 x 78.9183) + (1 x 14.0031) + (2 x 15.9949) = 216.9791 Da

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Natural bromine consists of two primary isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which have a mass difference of approximately 2 Da. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity. Therefore, in the HRMS spectrum of this compound, two molecular ion peaks would be expected.

The table below summarizes the expected high-resolution mass data for the two major isotopic forms of the compound.

| Isotopologue Formula | Isotope Composition | Theoretical Exact Mass (Da) |

| C₇H₈⁷⁹BrNO₂ | Composed of the ⁷⁹Br isotope | 216.9791 |

| C₇H₈⁸¹BrNO₂ | Composed of the ⁸¹Br isotope | 218.9771 |

This distinctive isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecular structure during analysis.

X-ray Crystallography Studies of this compound or Closely Related Analogs

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. However, X-ray crystallography has been successfully applied to a variety of substituted bromopyridine and pyridinemethanol analogs. nih.govnih.gov These studies on related compounds demonstrate the utility of the technique for unambiguously confirming the substitution pattern on the pyridine (B92270) ring and elucidating the spatial orientation of the functional groups.

Should single crystals of this compound be grown, X-ray diffraction analysis would be expected to provide precise data on its solid-state structure. Key structural parameters that would be determined include:

Confirmation of Connectivity: Unambiguous verification of the positions of the bromo, methoxy (B1213986), and methanol (B129727) substituents on the pyridine ring.

Bond Lengths and Angles: Precise measurements of all covalent bonds (e.g., C-Br, C-O, C-N, C-C) and the angles between them, offering insight into the electronic environment of the ring.

Molecular Conformation: The dihedral angles defining the orientation of the methoxy and hydroxymethyl groups relative to the pyridine ring.

Supramolecular Assembly: Identification of intermolecular forces, such as potential hydrogen bonds involving the hydroxyl group and the pyridine nitrogen, or halogen bonding involving the bromine atom, which dictate how the molecules pack in the crystal lattice. rsc.org

The table below outlines the type of crystallographic data that would be obtained from such a study.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations describing the arrangement of molecules in the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |

| Calculated Density | The theoretical density of the crystal. |

| Bond Lengths (Å) | The distances between the centers of bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

| Torsion Angles (°) | The angles describing the rotation around a chemical bond. |

While experimental data for this compound is not available, the structural information gleaned from crystallographic studies of analogs is invaluable for understanding structure-activity relationships in this class of compounds. nih.gov

Iv. Computational and Theoretical Investigations of 6 Bromo 4 Methoxypyridin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the electron density, DFT methods can accurately predict a wide range of molecular properties. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic landscape.

Interactive Data Table: Illustrative Optimized Geometric Parameters for (6-Bromo-4-methoxypyridin-2-yl)methanol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Illustrative) |

| Bond Length | C(2) | C(3) | 1.39 Å | |

| Bond Length | C(6) | Br | 1.90 Å | |

| Bond Angle | C(2) | C(3) | C(4) | 119.5° |

| Dihedral Angle | C(3) | C(4) | O | C(methoxy) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For substituted pyridines, the distribution of the HOMO and LUMO is often spread across the aromatic ring, with significant contributions from the substituents. In a study on 3,5-dibromo-2,6-dimethoxy pyridine (B92270), a structurally related compound, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. nih.gov

Interactive Data Table: Illustrative Frontier Orbital Energies for this compound

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For substituted pyridines, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a likely site for interaction with electrophiles. nih.govresearchgate.net The substituents on the pyridine ring, such as the bromo, methoxy (B1213986), and hydroxymethyl groups in this compound, will significantly influence the shape and values of the electrostatic potential.

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting and interpreting the spectroscopic data of molecules, providing a powerful synergy with experimental techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated electron density around each nucleus, as the chemical shift is highly sensitive to the local electronic environment. By comparing the computationally predicted NMR spectrum with the experimentally obtained one, the proposed structure of a molecule can be validated. For complex molecules, computational NMR predictions can be invaluable in assigning the correct signals to the corresponding atoms. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Interactive Data Table: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) (Illustrative) |

| H (pyridine ring) | 7.0 - 7.5 |

| H (CH₂OH) | 4.6 |

| H (OCH₃) | 3.9 |

| H (OH) | 2.5 |

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to aid in the assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For substituted pyridines, characteristic vibrations of the pyridine ring, as well as vibrations associated with the substituent groups, can be identified. A study on 3,5-dibromo-2,6-dimethoxy pyridine utilized DFT calculations to precisely assign the fundamental vibrational modes observed in its FT-IR and FT-Raman spectra. nih.gov This correlation between theoretical and experimental spectra is a powerful tool for confirming the structure of a compound and understanding its vibrational properties.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) |

| O-H stretch (alcohol) | 3400 |

| C-H stretch (aromatic) | 3100 |

| C-H stretch (aliphatic) | 2950 |

| C=N stretch (pyridine) | 1580 |

| C-O stretch (methoxy) | 1250 |

| C-Br stretch | 650 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing varying potential values. Regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral or intermediate potential, respectively.

For this compound, the MEP map is expected to be significantly influenced by the various substituents on the pyridine ring. The nitrogen atom of the pyridine ring, being highly electronegative, will exhibit a region of strong negative potential, making it a primary site for protonation and interaction with electrophiles. nih.gov Similarly, the oxygen atoms of the methoxy and hydroxymethyl groups will also be characterized by negative electrostatic potentials, indicating their potential to act as hydrogen bond acceptors.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound

| Molecular Region | Predicted MEP Value (kcal/mol) | Implication for Reactivity |

| Pyridine Nitrogen | -45 to -60 | Site for electrophilic attack and protonation |

| Hydroxymethyl Oxygen | -30 to -40 | Hydrogen bond acceptor site |

| Methoxy Oxygen | -25 to -35 | Hydrogen bond acceptor site |

| Hydroxymethyl Hydrogen | +35 to +50 | Hydrogen bond donor site |

| Carbon adjacent to Bromine | +5 to +15 | Potential site for nucleophilic attack |

Note: These values are illustrative and represent typical ranges for similar functional groups in heterocyclic compounds. Actual values would require specific DFT calculations.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly altered by its surrounding environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant. These calculations can predict how a molecule's geometry, electronic structure, and spectroscopic properties change in different solvents.

For a polar molecule like this compound, an increase in solvent polarity is expected to have several notable effects. A key property that is sensitive to the solvent environment is the dipole moment. In more polar solvents, the solute molecule will be stabilized through dipole-dipole interactions, which can lead to an increase in its ground-state dipole moment. This stabilization can also affect the energies of the frontier molecular orbitals (HOMO and LUMO), potentially leading to a red shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum.

Furthermore, specific interactions between the solute and solvent molecules, such as hydrogen bonding, can play a crucial role. rsc.org Protic solvents like water or methanol (B129727) can form strong hydrogen bonds with the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and hydroxymethyl groups. These specific interactions can further influence the conformational preferences and reactivity of the molecule in solution.

Table 2: Hypothetical Solvent Effects on the Dipole Moment of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

| Gas Phase | 1 | 2.5 |

| Dichloromethane | 8.93 | 3.1 |

| Acetone | 20.7 | 3.5 |

| Methanol | 32.7 | 3.8 |

| Water | 80.1 | 4.2 |

Note: The dipole moment values are hypothetical and intended to illustrate the general trend of increasing dipole moment with increasing solvent polarity.

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

A plausible reaction involving this compound is nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. nih.govquimicaorganica.org The pyridine ring is activated towards such reactions, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atom. nih.gov

Table 3: Hypothetical Energetics for a Nucleophilic Substitution Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State | +25 |

| Products ((6-Substituted-4-methoxypyridin-2-yl)methanol + Bromide) | -15 |

Note: These energy values are hypothetical and serve to illustrate a typical energy profile for an exothermic nucleophilic aromatic substitution reaction.

V. Structure Activity Relationship Sar Studies and Research Applications

Design and Synthesis of Analogs for SAR Probing

The chemical architecture of (6-Bromo-4-methoxypyridin-2-yl)methanol offers several handles for modification, allowing for a comprehensive probing of the chemical space around the pyridine (B92270) scaffold.

The bromine atom on the pyridine ring is a particularly useful functional group for synthetic elaboration. It serves as a key site for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the introduction of a wide array of substituents. This allows chemists to systematically replace the bromo group with different alkyl, aryl, or heteroaryl fragments. Such modifications are crucial for exploring how steric bulk, electronic properties, and lipophilicity at this position influence a compound's interaction with its biological target.

Table 1: Potential Modifications at the Bromo Position

| Reaction Type | Reagent Class | Introduced Substituent | Purpose of Modification |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Phenyl, Pyridyl, etc. | Explore π-π stacking, steric interactions |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl groups | Introduce rigid linkers, probe linear space |

| Buchwald-Hartwig Amination | Amines | Primary/Secondary Amines | Introduce hydrogen bond donors/acceptors |

The methoxy (B1213986) group at the 4-position significantly influences the electronic properties of the pyridine ring. In SAR studies, this group can be varied to understand its role in target binding and molecular properties. Modifications can include demethylation to the corresponding hydroxyl (pyridinol) analog to introduce a hydrogen-bonding group, or replacement with other alkoxy groups of varying sizes to probe steric tolerance. nih.gov Furthermore, the synthesis of positional isomers, where the methoxy and bromo substituents are located at different positions on the pyridine ring, is a key strategy to understand the required spatial arrangement of functional groups for optimal activity. nih.govchemscene.com

Table 2: Selected Positional Isomers and Analogs for SAR Studies

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| (6-Bromo-2-methoxypyridin-3-yl)methanol chemscene.com | 1802489-60-6 | Isomer: Methoxy at C2, Hydroxymethyl at C3 |

| (6-Bromo-5-methoxypyridin-3-yl)methanol chemscene.com | 1805577-69-8 | Isomer: Methoxy at C5, Hydroxymethyl at C3 |

| [4-Bromo-6-(hydroxymethyl)pyridin-2-yl]methanol matrix-fine-chemicals.com | 120491-88-5 | Isomer: Bromo at C4, Hydroxymethyl at C2 & C6 (diol) |

The hydroxymethyl group at the 2-position is a versatile functional handle that allows for a wide range of chemical transformations. This primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into esters and ethers. These derivatizations allow researchers to modulate the polarity, size, and hydrogen-bonding capacity of this part of the molecule, which is often critical for establishing interactions with a biological target or improving pharmacokinetic properties like solubility.

Table 3: Derivatization Strategies for the Hydroxymethyl Group

| Reaction Type | Resulting Functional Group | Impact on Properties |

|---|---|---|

| Oxidation | Carboxylic Acid | Introduces negative charge, H-bond acceptor/donor |

| Esterification | Ester | Increases lipophilicity, acts as H-bond acceptor |

| Etherification | Ether | Modifies size and lipophilicity, removes H-bond donor |

Functional Investigation in Academic Research Models

The synthesis of diverse analogs based on the this compound scaffold is followed by their evaluation in various biological assays and research models to determine their functional effects.

This compound and its derivatives primarily serve as key intermediates or building blocks in the synthesis of more complex, biologically active molecules. nih.gov For instance, methoxypyridine scaffolds are integral to the design of novel gamma-secretase modulators (GSMs), which are being investigated for the treatment of Alzheimer's disease. nih.gov In this context, analogs are synthesized to assess their functional tolerance within the enzyme's active site and to enhance modulator activity. nih.gov The broader class of brominated pyridine derivatives forms the backbone of numerous pharmaceuticals. Their utility as versatile intermediates is a recurring theme in medicinal chemistry, where they provide a reliable starting point for the construction of novel agents targeting a wide range of diseases, from cancer to infectious diseases. nih.gov

Utility in Agrochemicals Research as a Building Block

Pyridine and pyrimidine (B1678525) derivatives are integral to the agrochemical industry, forming the core of many successful fungicides, herbicides, and insecticides. While direct application of this compound as an agrochemical has not been extensively reported, its structural motifs are present in active compounds, highlighting its potential as a key intermediate in the synthesis of new plant protection agents.

Research into novel fungicides has explored a variety of heterocyclic compounds. For instance, new pyrimidine derivatives have been synthesized and tested against a panel of fourteen phytopathogenic fungi, with many showing potent activity. nih.gov The development of carbamate (B1207046) fungicides containing a pyridine moiety has also yielded compounds with significant efficacy against pathogens like Botrytis cinerea. mdpi.com These studies underscore the value of the pyridine core in designing effective fungicides. The functional groups on this compound—the bromine atom suitable for cross-coupling reactions, the methoxy group influencing solubility and electronic density, and the hydroxymethyl group for further derivatization—make it a versatile starting material for creating libraries of new potential agrochemicals. This strategic combination of reactive sites allows for the systematic modification of the molecule to optimize biological activity and selectivity, a key process in modern agrochemical research. nih.gov

Table 1: Examples of Pyridine-related Structures in Agrochemical Research This table is for illustrative purposes based on related compound classes.

| Compound Class | Target Pathogen/Pest | Key Structural Feature | Reference |

|---|---|---|---|

| Pyrimidine Derivatives | Botrytis cinerea | Pyrimidine core | nih.govgoogle.com |

| Pyridine Carbamates | Botrytis cinerea | Pyridine and Carbamate moieties | mdpi.com |

| Anilinopyrimidines | Botrytis cinerea | Phenylpyrimidine amine | mdpi.com |

Ligand Design in Coordination Chemistry and Catalysis Research

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base for coordinating with metal ions. jscimedcentral.com This property is fundamental to its use in designing ligands for coordination complexes, which are widely used as catalysts in industrial and laboratory synthesis. The substituents on the pyridine ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. nih.govtcu.edu

The methoxy group at the 4-position of this compound acts as an electron-donating group, increasing the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger binding with the metal center, potentially improving the stability and catalytic turnover of the complex. nih.govcore.ac.uk Conversely, the bromine atom at the 6-position has both electronic (electron-withdrawing) and steric effects that can modulate the geometry and reactivity of the metal center. tcu.edu The hydroxymethyl group at the 2-position offers an additional coordination site, allowing the molecule to act as a bidentate ligand, which often forms more stable chelate complexes with metal ions. Studies on various palladium(II) complexes with substituted pyridine ligands have demonstrated that both the electronic nature of the substituents and steric factors significantly impact catalytic efficiency in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org Therefore, this compound represents a promising scaffold for developing novel catalysts with tailored reactivity.

Applications in Organic Chemistry Research for Novel Transformations

As a functionalized heterocyclic compound, this compound is a versatile building block for constructing more complex molecular architectures. cymitquimica.combldpharm.com The bromine atom is particularly useful as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of novel compounds. For example, a patent describes the use of 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline in a diastereoselective synthesis process, highlighting the utility of bromo-substituted heterocycles in creating stereochemically complex molecules. epo.org

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups, providing a secondary point for molecular elaboration. The methoxy group, while generally stable, can also be a site for chemical modification under specific conditions. This multi-functional nature allows chemists to employ this compound in multi-step synthetic sequences to build novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Theoretical Basis for Structure-Activity Relationships

Electronic and Steric Factors Influencing Biological or Chemical Activity

The biological or chemical activity of a molecule is governed by its three-dimensional structure and the distribution of electrons within it. For this compound, the interplay of its substituents dictates its reactivity and interaction with other molecules.

Electronic Effects : The 4-methoxy group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 6, and 4). This makes the pyridine nitrogen more basic and nucleophilic. researchgate.net In contrast, the bromine atom at the 6-position is an electron-withdrawing group through induction, which slightly counteracts the effect of the methoxy group. This electronic tug-of-war influences the molecule's ability to participate in reactions and form non-covalent interactions like hydrogen bonds and π-stacking.

Steric Factors : The bromine atom is relatively large and introduces steric hindrance around the 6-position of the pyridine ring. This bulkiness can influence the molecule's conformation and its ability to fit into the active site of an enzyme or the coordination sphere of a metal catalyst. researchgate.net Similarly, the hydroxymethyl group at the 2-position also occupies space and can influence the approach of reactants or the geometry of a metal complex. These steric constraints are critical in determining selectivity in chemical reactions and specificity in biological interactions.

Computational Modeling of Molecular Interactions (e.g., ligand-protein binding for related compounds)

Computational modeling, particularly molecular docking, has become an indispensable tool in drug discovery and materials science for predicting how a ligand might interact with a protein's binding site or another molecule. tubitak.gov.tr These methods use scoring functions to estimate the binding affinity and predict the most favorable binding pose of a ligand.

For pyridine derivatives, numerous molecular docking studies have been conducted to elucidate their mechanism of action. For example, docking studies on 3-bromo-2-hydroxypyridine (B31989) have been used to explore its potential as an inhibitor of bromodomains, which are protein modules implicated in cancer. researchgate.net Other studies have used docking to evaluate the potential of brominated pyridine-carboxamide palladium(II) complexes as antitumor agents. researchgate.net These computational analyses help researchers understand key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. By applying these in silico techniques to this compound, researchers can screen for potential biological targets and rationally design new derivatives with improved binding characteristics. nih.govmdpi.com

Table 2: Examples of Computational Modeling in Pyridine Derivative Research

| Compound Type | Target Protein/System | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | Molecular Docking | Identified potential inhibitors of a key cancer target. | tubitak.gov.tr |

| 3-Bromo-2-hydroxypyridine | Bromodomain BRD2 | Molecular Docking | Predicted binding modes and hydrogen bond interactions. | researchgate.net |

| 3-Bromopyruvate derivatives | Metabolic Enzymes | Molecular Docking | Characterized binding properties to key enzymes in tumor metabolism. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing how variations in structural properties (descriptors) affect activity, QSAR models can predict the activity of new, unsynthesized compounds.

Numerous QSAR studies have been performed on pyridine derivatives to guide the design of more potent molecules. For instance, 3D-QSAR models have been developed for N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl] pyridine-4-carboxamides to understand the structural requirements for anti-inflammatory activity. These models indicated that electron-withdrawing groups on an attached phenyl ring were favorable for activity. researchgate.net Another QSAR study on quinolinone-based thiosemicarbazones, which can be considered structurally related to pyridines, identified van der Waals volume, electron density, and electronegativity as key descriptors for anti-tuberculosis activity. nih.gov These studies demonstrate the power of QSAR to distill complex SAR data into predictive models, which can rationalize the role of specific functional groups and guide the synthesis of compounds with enhanced biological profiles. nih.gov

Vi. Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally friendly and efficient chemical processes is driving innovation in synthetic organic chemistry. rsc.orgbhu.ac.in Future research on (6-Bromo-4-methoxypyridin-2-yl)methanol will likely focus on moving beyond traditional batch syntheses towards more sustainable and scalable methodologies.

Key areas of development include:

Continuous Flow Chemistry : This approach offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. nih.govflinders.edu.au Implementing a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and minimized waste generation. rsc.org Flow chemistry is particularly adept at handling highly exothermic or hazardous reactions, such as those involving organometallic reagents, which are common in pyridine (B92270) synthesis. researchgate.netresearchgate.net

Microwave-Assisted Synthesis : Microwave irradiation has been recognized as a green chemistry tool that can dramatically accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes. nih.gov Applying this technology to the synthesis of this compound could optimize existing protocols, particularly for steps like cross-coupling or cyclization reactions.

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Research into identifying or engineering enzymes capable of catalyzing key steps in the synthesis of substituted pyridines could provide a novel and sustainable route to the target compound.

Eco-Friendly Catalysts : The development and use of reusable, non-toxic catalysts, such as activated fly ash, represents another avenue for green synthesis. bhu.ac.in Such catalysts reduce waste and the reliance on hazardous heavy metals often used in pyridine synthesis.

| Methodology | Key Advantages for Synthesizing this compound | Potential Challenges |

|---|---|---|

| Continuous Flow Chemistry | Improved safety for exothermic steps, enhanced scalability, higher consistency and yield, reduced waste. nih.govflinders.edu.au | Initial setup cost, potential for channel clogging with solids. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, cleaner reaction profiles. nih.gov | Scalability can be limited, requires specialized equipment. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign. | Enzyme discovery and optimization can be time-consuming, limited substrate scope. |

| Eco-Friendly Catalysts | Reduces reliance on toxic metals, catalyst can be recycled and reused, lower environmental impact. bhu.ac.in | Catalyst efficiency and stability may vary, may require specific reaction conditions. |

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) utilizing advanced spectroscopic probes allows for dynamic, in situ analysis of chemical transformations, providing critical data on reaction kinetics, intermediate formation, and endpoint determination. hzdr.de

For the synthesis of this compound, which may involve organometallic intermediates like Grignard reagents, in situ monitoring is vital for safety and process control. hzdr.demt.com

Raman Spectroscopy : This technique is highly effective for monitoring reactions in real-time, as it provides detailed information about molecular vibrations. spectroscopyonline.com It is particularly useful for analyzing organometallic reactions and can be easily interfaced with various reactor types, including microwave and flow reactors. rsc.orgresearchgate.net Its ability to probe reactions through glass vessels with minimal interference makes it a powerful tool for in situ analysis. rsc.org

FTIR and NIR Spectroscopy : In-situ Fourier-transform infrared (FTIR) and near-infrared (NIR) spectroscopy are well-established PAT tools. hzdr.dedtu.dk They can continuously track the concentration of reactants, products, and key intermediates throughout a reaction, enabling precise control over reaction parameters and immediate detection of deviations from the desired pathway. mt.comdtu.dk

Online NMR Spectroscopy : The integration of Nuclear Magnetic Resonance (NMR) spectroscopy into automated synthesis platforms allows for unparalleled insight into reaction mechanisms and kinetics. nih.gov For complex reactions like Grignard formations, online NMR can provide real-time structural information, ensuring the reaction proceeds as expected and allowing for on-the-fly adjustments to optimize conditions. nih.gov

| Spectroscopic Probe | Information Provided | Applicability to this compound Synthesis |

|---|---|---|

| Raman Spectroscopy | Real-time chemical composition, bond formation/breaking, characterization of transient species. rsc.orgresearchgate.net | Monitoring organometallic intermediates, endpoint detection in flow or batch reactors. |

| FTIR/NIR Spectroscopy | Continuous concentration profiles of reactants and products, reaction initiation detection. hzdr.demt.com | Ensuring stoichiometric control in Grignard steps, monitoring conversion rates. dtu.dk |

| Online NMR Spectroscopy | Detailed structural information, real-time kinetic data, identification of byproducts. nih.gov | Mechanism elucidation, dynamic optimization of reaction conditions in automated systems. |

Machine Learning and Artificial Intelligence in Predicting Compound Properties and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. chemai.ioresearchgate.net For a scaffold like this compound, these computational tools can significantly accelerate the discovery and development of new derivatives.

Predicting Physicochemical Properties : AI models can be trained on large datasets to predict properties such as solubility, lipophilicity (logP), and central nervous system penetration based solely on a molecule's structure. nih.gov This allows for the in silico screening of virtual libraries of derivatives to prioritize compounds with desirable drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. chemrevlett.comchemrevlett.com By developing QSAR models for a series of derivatives of this compound, researchers can predict the activity of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Predicting Chemical Reactivity : ML algorithms can predict the most likely outcome of a chemical reaction, including regioselectivity and yield. digitellinc.comchemistryworld.com This is particularly relevant for the functionalization of the pyridine ring, where multiple reaction sites are possible. digitellinc.com For instance, AI can help predict the selectivity of halogenation or other C-H functionalization reactions on the core scaffold. digitellinc.comnih.gov

| AI/ML Application | Objective | Impact on Research |

|---|---|---|

| Property Prediction | Estimate physicochemical and ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). nih.govchemrevlett.com | Prioritizes synthesis of compounds with higher probability of success in later-stage development. |

| QSAR Modeling | Predict biological activity (e.g., IC50) of novel analogs based on their structure. chemrevlett.comnih.gov | Guides rational drug design and focuses synthetic resources on the most promising candidates. |

| Reactivity Prediction | Forecast reaction outcomes, yields, and site selectivity for new transformations. researchgate.netdigitellinc.com | Reduces experimental trial-and-error, accelerates the discovery of new synthetic routes and derivatives. |

Integration of High-Throughput Synthesis and Screening in Analog Development

To fully exploit the potential of the this compound scaffold, a rapid and efficient method for generating and testing derivatives is required. High-throughput synthesis (HTS) and screening (HTS) provide a powerful platform for this purpose.

The core strategy involves using automated and parallel synthesis techniques to create large libraries of related compounds, which are then rapidly evaluated for biological activity using automated screening assays.

Parallel Synthesis : Using the parent compound as a starting material, robotic liquid handlers can perform a matrix of reactions in microtiter plates. For example, the bromine atom can be subjected to a variety of Suzuki or Buchwald-Hartwig cross-coupling partners in parallel, while the methanol (B129727) group is simultaneously derivatized with different acylating or alkylating agents.

Multicomponent Reactions (MCRs) : MCRs are robust tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step, making them ideal for generating diverse compound libraries. rsc.org

High-Throughput Screening : Once the library of analogs is synthesized, it can be screened against a panel of biological targets (e.g., enzymes, receptors) using automated, miniaturized assays. rsc.org This process can quickly identify "hit" compounds with desired activity profiles, which can then be selected for further optimization. bohrium.comnih.gov

| Functional Group | Example Parallel Reaction | Resulting Diversity |

|---|---|---|

| 6-Bromo | Suzuki cross-coupling | Introduction of various aryl and heteroaryl groups. |

| 4-Methoxy | Demethylation followed by etherification | Introduction of different alkoxy or aryloxy groups. |

| 2-Methanol | Esterification or etherification | Generation of a library of esters and ethers. |

Exploration of New Chemical Space Derived from this compound

The true value of this compound lies in its potential as a versatile starting point for exploring new areas of chemical space. rsc.org Each functional group on the molecule serves as a handle for a wide array of chemical transformations, enabling the synthesis of novel and structurally complex derivatives that are otherwise difficult to access.

Functionalization at the Bromine Atom : The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a vast range of carbon- and heteroatom-based substituents. nih.gov

Modification of the Methanol Group : The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then serve as entry points for reductive aminations, Wittig reactions, or amide couplings. Alternatively, it can be converted into other functional groups like halides or amines.

Derivatization of the Methoxy (B1213986) Group : The methyl ether can be cleaved to reveal a phenol, which can then be used in ether or ester synthesis, or as a handle for other transformations like the Claisen rearrangement.

Construction of Fused Ring Systems : The compound can serve as a key building block for the synthesis of more complex, fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov These scaffolds are prevalent in many biologically active molecules. Intramolecular cyclization reactions can be designed to form new rings fused to the parent pyridine core. researchgate.netrsc.org

| Reaction Site | Reaction Type | Potential New Structures |

|---|---|---|

| C6-Br | Suzuki Coupling | Bi-aryl and hetero-biaryl compounds. |

| C6-Br | Sonogashira Coupling | Alkynyl-substituted pyridines. |

| C2-CH₂OH | Oxidation (e.g., with MnO₂) | (6-Bromo-4-methoxypyridin-2-yl)carbaldehyde. |

| C2-CH₂OH | Mitsunobu Reaction | Azides, phthalimides (precursors to amines), ethers. |

| C4-OCH₃ | Ether Cleavage (e.g., with BBr₃) | 6-Bromo-2-(hydroxymethyl)pyridin-4-ol. |

| Multiple Sites | Intramolecular Cyclization | Fused bicyclic and tricyclic heteroaromatics. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.